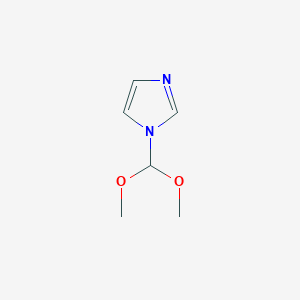

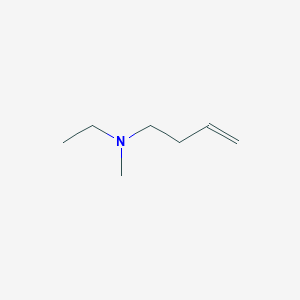

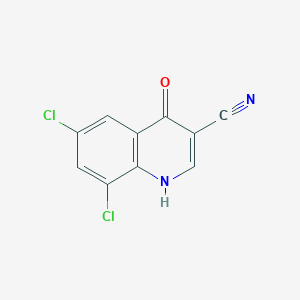

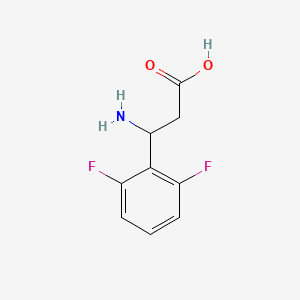

![molecular formula C6H5N3O B3054672 1H-Pyrazolo[3,4-b]pyridin-6-ol CAS No. 61514-61-2](/img/structure/B3054672.png)

1H-Pyrazolo[3,4-b]pyridin-6-ol

Overview

Description

1H-Pyrazolo[3,4-b]pyridin-6-ol is a type of heterocyclic compound . It is a part of the pyrazolopyridine family, which is known for its close resemblance to the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of this compound involves various strategies and approaches . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis

The molecular structure of this compound is complex and presents two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the synthetic strategies used . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific molecular structure . For instance, 1,4-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol has an average mass of 239.273 Da .Scientific Research Applications

Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, including 1H-Pyrazolo[3,4-b]pyridin-6-ol, are significant due to their two possible tautomeric forms: 1H- and 2H-isomers. They have been the subject of extensive research, with over 300,000 compounds described and included in more than 5500 references, including 2400 patents. These compounds are noted for their diversity in substituents and are synthesized from both preformed pyrazole or pyridine. Their biomedical applications are particularly noteworthy, indicating their importance in the field of medicinal chemistry (Donaire-Arias et al., 2022).

Potential in Medicinal Chemistry

A computational study identified 1H-Pyrazolo[3,4-c]pyridin-5-ol, closely related to this compound, as an unknown heteroaromatic ring system with significant potential value in medicinal chemistry. This has led to the development of robust and concise synthetic protocols, enabling access to these scaffolds on a multigram scale (Júnior et al., 2016).

Structural Studies

New 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds have been synthesized, and their structures were studied in detail by X-ray diffraction. Such structural studies are crucial for understanding the chemical and physical properties of these compounds and their potential applications (Wu et al., 2012).

Antileishmanial Activity

1H-Pyrazolo[3,4-b]pyridine phosphoramidates have been synthesized and evaluated for antileishmanial activity against Leishmania amazonensis. These studies have significant implications in the field of tropical medicine and drug development (Medeiros et al., 2017).

Inhibitors of Cyclin-dependent Kinases

1H-Pyrazolo[3,4-b]pyridine derivatives have been shown to be potent inhibitors of CDK1/CDK2, acting as cytotoxic agents with the ability to block cell cycle progression and induce apoptosis. This is particularly relevant in cancer research and the development of new therapeutic agents (Misra et al., 2003).

Peroxisome Proliferator-Activated Receptor Alpha Agonists

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been identified as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα), with structure-activity relationship studies highlighting key aspects for hPPARα agonistic activity. This finding is significant in the context of metabolic disorders and their treatment (Miyachi et al., 2019).

Safety and Hazards

While specific safety and hazard information for 1H-Pyrazolo[3,4-b]pyridin-6-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It’s known that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with enzymes or receptors that also interact with these purine bases.

Mode of Action

Given their structural similarity to purine bases, it’s plausible that they might interact with the same biological targets in a similar manner .

Biochemical Pathways

Given their structural similarity to purine bases, they might be involved in pathways where these bases play a crucial role .

Result of Action

1H-Pyrazolo[3,4-b]pyridin-6-ol has been shown to exhibit anticancer activity against several tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . .

Biochemical Analysis

Biochemical Properties

The compound is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that the compound may have anticancer activity against several tumor cell lines . It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 1H-Pyrazolo[3,4-b]pyridin-6-ol vary with different dosages in animal models

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

1,7-dihydropyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-2-1-4-3-7-9-6(4)8-5/h1-3H,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFSKUQFHBPJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511326 | |

| Record name | 1,2-Dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61514-61-2 | |

| Record name | 1,7-Dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61514-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

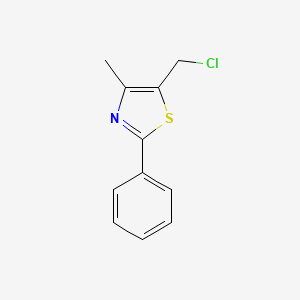

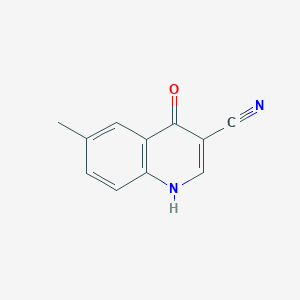

![Imidazo[1,5-a]pyridinium, 2-amino-, bromide](/img/structure/B3054593.png)